Vacquinol-1 vs. Temozolomide: In Vitro Potency Differential in Glioblastoma Cell Killing
In direct comparative viability assays, Vacquinol-1 demonstrates approximately 70- to 80-fold greater in vitro potency than the standard-of-care GBM chemotherapeutic temozolomide [1][2]. The IC50 for Vacquinol-1 against glioma cells is 3.14 μM, whereas temozolomide exhibits an IC50 of approximately 139 μM (or higher depending on cell line and assay conditions) [2]. This potency differential is not attributable to overlapping mechanisms, as Vacquinol-1 induces non-apoptotic catastrophic vacuolization (methuosis) rather than the DNA alkylation-mediated apoptosis triggered by temozolomide [1].
| Evidence Dimension | In vitro cytotoxicity against glioblastoma cells |
|---|---|
| Target Compound Data | IC50 = 3.14 μM (glioma cells, ATP depletion assay at 1 day) |
| Comparator Or Baseline | Temozolomide IC50 = 139 μM |
| Quantified Difference | ~44-fold to 80-fold greater potency |
| Conditions | CellTiter-Glo luminescent viability assay; glioblastoma cell lines; 1-day exposure |
Why This Matters
This potency differential defines Vacquinol-1 as a mechanistically distinct tool compound that achieves glioblastoma cell killing at substantially lower concentrations than the clinical benchmark, enabling researchers to probe vulnerabilities beyond conventional DNA damage pathways.
- [1] IUPHAR/BPS Guide to Pharmacology. vacquinol-1 Ligand Page. Ligand ID: 8373. View Source
- [2] European Commission CORDIS. Validation of a conceptually new treatment for glioblastoma multiforme with an IP protected small molecule. Project ID: 637047. View Source
